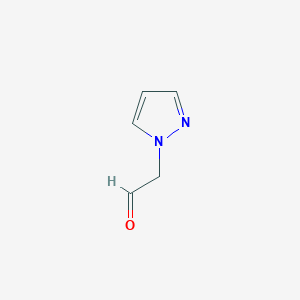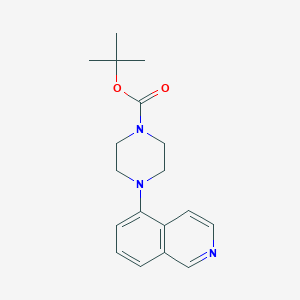
tert-ブチル 4-(イソキノリン-5-イル)ピペラジン-1-カルボキシレート
概要
説明
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate: is an organic compound with the molecular formula C18H23N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate can be achieved through the reaction of isoquinoline with tert-butyl 4-piperazinecarboxylate. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Route 2: Another method involves the use of isoquinoline-5-boronic acid and tert-butyl 4-piperazinecarboxylate in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium phosphate, K3PO4). The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and heated to around 100°C.
Industrial Production Methods: Industrial production of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate typically involves large-scale synthesis using the aforementioned routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the piperazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents like alkyl halides (e.g., methyl iodide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Isoquinoline derivatives with oxidized functional groups.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
作用機序
The mechanism of action of tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The isoquinoline moiety can bind to receptor sites, while the piperazine ring can interact with other functional groups in the target molecule. This dual interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and enhances its potential as a versatile building block in medicinal chemistry.
特性
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVAONVLCETEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610482 | |
| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444620-69-3 | |
| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)
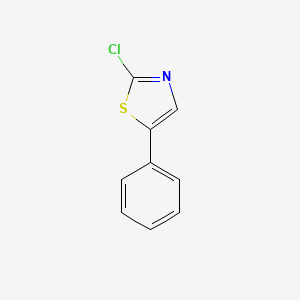
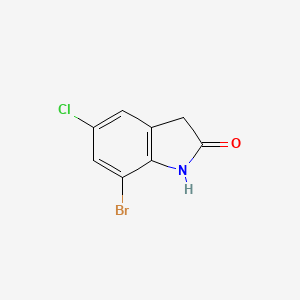
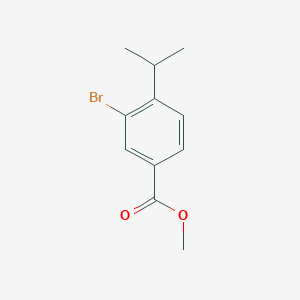
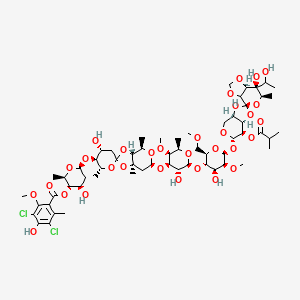
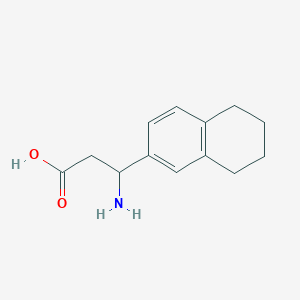
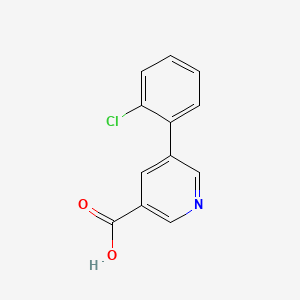
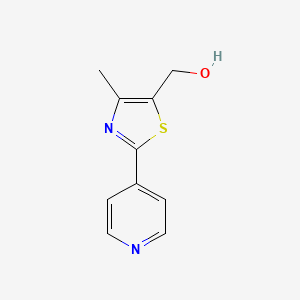
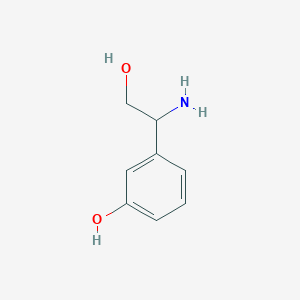

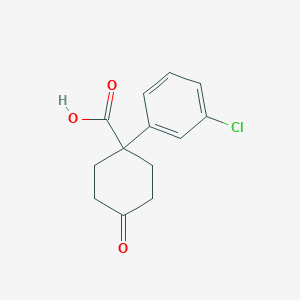
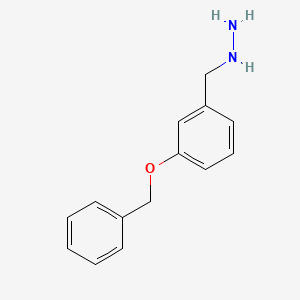
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
